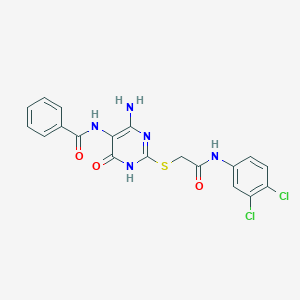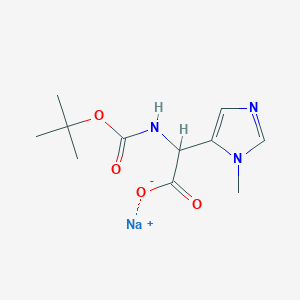
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group. The compound also has a thioether linkage and a dichlorophenyl group. Compounds with these types of structures are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine. It also includes an amide group, which is a common functional group in organic chemistry, and a dichlorophenyl group, which is a type of aromatic ring that has been substituted with two chlorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group could influence the compound’s solubility in water, and the aromatic rings could contribute to its stability .
Scientific Research Applications
Anticancer Properties
The 2-aminothiazole scaffold, to which our compound belongs, has emerged as a promising area of research in medicinal chemistry. Several 2-aminothiazole derivatives exhibit potent inhibitory activity against various human cancer cell lines. For instance, pyrrolidine derivatives containing the 2-aminothiazole core have demonstrated nanomolar inhibitory activity against breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells . Further studies on our compound’s specific anticancer mechanisms and potential clinical applications are warranted.
Mechanism of Action
The mechanism of action of a compound depends on its biological activity. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O3S/c20-12-7-6-11(8-13(12)21)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHMYIXKKJBIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)



![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)


